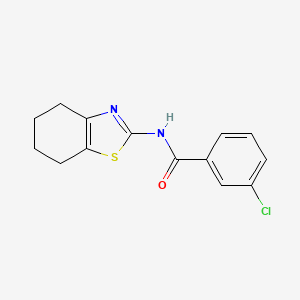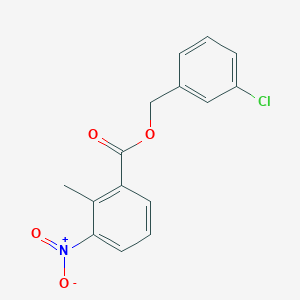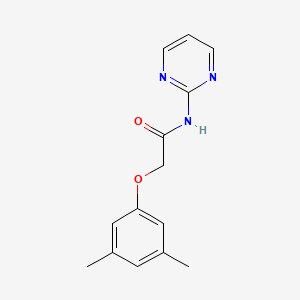
3-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is commonly referred to as CTB and is synthesized using specific methods that involve various chemical reactions. CTB has been found to have several biochemical and physiological effects and is known to act on specific molecular targets in the body.
Mecanismo De Acción
The mechanism of action of CTB involves its interaction with specific molecular targets in the body. CTB has been found to inhibit the activity of specific enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to inhibit the activity of specific inflammatory mediators that are involved in the development of inflammatory diseases. Additionally, CTB has been found to modulate specific signaling pathways in the body that are involved in neuroprotection.
Biochemical and physiological effects:
CTB has been found to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. CTB has also been found to reduce the production of inflammatory mediators and cytokines, thereby reducing inflammation. Additionally, CTB has been found to protect neurons from damage and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CTB has several advantages for lab experiments. It is a potent compound that can be used at low concentrations, making it cost-effective. Additionally, CTB has been extensively studied, and its mechanism of action is well-understood, making it an ideal compound for further research. However, CTB also has limitations for lab experiments. It is a complex compound that requires specific conditions for synthesis, and its use in vivo requires further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of CTB. One potential direction is the development of CTB-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of CTB in vivo. Further studies are also needed to understand the potential use of CTB in neuroprotection and cognitive function. Overall, CTB has significant potential for further research and development in various domains of scientific research.
Métodos De Síntesis
The synthesis of CTB involves several chemical reactions, including the condensation of 2-aminothiophenol with benzaldehyde, followed by the reaction with chloroacetyl chloride. The resulting product is then reacted with 4,5,6,7-tetrahydro-1,3-benzothiazole to obtain the final product, CTB. The synthesis method of CTB is complex and requires specific conditions to obtain a high yield of the final product.
Aplicaciones Científicas De Investigación
CTB has been found to have potential applications in various domains of scientific research. It has been extensively studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells. CTB has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases. Additionally, CTB has been studied for its potential use in neuroprotection and has been found to protect neurons from damage.
Propiedades
IUPAC Name |
3-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-10-5-3-4-9(8-10)13(18)17-14-16-11-6-1-2-7-12(11)19-14/h3-5,8H,1-2,6-7H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYJUBMTTGRYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-acetylphenyl)hydrazono]malononitrile](/img/structure/B5811643.png)
![methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5811654.png)

![4-(methylthio)-N-[3-{[4-(methylthio)phenyl]sulfonyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B5811665.png)

![3,4,8-trimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5811669.png)


![2-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5811694.png)
![N-cyclopentyl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5811700.png)

![3-[(4-chlorophenoxy)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B5811716.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5811742.png)
![2-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5811745.png)